

# Technical Guide: Solubility Profile of 1,4-Diethyl-2-methylbenzene

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## Compound of Interest

Compound Name: 1,4-Diethyl-2-methylbenzene

Cat. No.: B084493

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the solubility of **1,4-Diethyl-2-methylbenzene** (CAS No. 13632-94-5), an aromatic hydrocarbon. The document details its physical and chemical properties and discusses its expected solubility in various organic solvents based on established chemical principles. Due to a lack of publicly available quantitative solubility data, this guide presents a qualitative assessment. Furthermore, a detailed, generalized experimental protocol for determining the solubility of an organic compound like **1,4-Diethyl-2-methylbenzene** is provided, alongside a visual workflow to aid in experimental design. Safety and handling information is also included to ensure proper laboratory practices.

## Physical and Chemical Properties of 1,4-Diethyl-2-methylbenzene

**1,4-Diethyl-2-methylbenzene** is a substituted aromatic hydrocarbon. Its structure, consisting of a benzene ring with two ethyl groups and one methyl group, defines its physicochemical properties, particularly its non-polar nature.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>16</sub>	[1][2][3]
Molecular Weight	148.24 g/mol	[1][4]
CAS Number	13632-94-5	[1][3][4]
Appearance	Colorless liquid	[5]
Density	0.865 - 0.876 g/cm <sup>3</sup>	[1][2][6]
Boiling Point	206.7 - 207 °C	[1][2]
Flash Point	72.9 °C	[1][6]
Vapor Pressure	0.335 mmHg at 25°C	[1]
Refractive Index	1.497 - 1.503	[1][2]

## Solubility Profile

As a non-polar aromatic hydrocarbon, **1,4-Diethyl-2-methylbenzene** follows the principle of "like dissolves like." It is expected to be readily soluble in non-polar organic solvents and have limited to no solubility in highly polar solvents like water.

## Qualitative Solubility Assessment

While specific quantitative data is not readily available in the cited literature, the following table provides an expected qualitative solubility profile in common organic solvents.

Solvent	Solvent Polarity	Expected Solubility	Rationale
Hexane	Non-polar	High	Both solute and solvent are non-polar hydrocarbons, leading to favorable dispersion forces.
Toluene	Non-polar	High	The aromatic nature of toluene is highly compatible with the benzene ring of the solute. <a href="#">[7]</a>
Benzene	Non-polar	High	Structural similarity and non-polar character ensure high miscibility.
Diethyl Ether	Slightly Polar	High	The large non-polar alkyl chains of the ether can effectively solvate the solute.
Chloroform	Slightly Polar	High	Acts as a good solvent for many non-polar to moderately polar organic compounds.
Acetone	Polar Aprotic	Medium	The polarity of the ketone group may reduce solubility compared to non-polar solvents.

Ethanol	Polar Protic	Low to Medium	The polar hydroxyl group and hydrogen bonding in ethanol are less compatible with the non-polar solute.
Methanol	Polar Protic	Low	Higher polarity and stronger hydrogen bonding network than ethanol further reduce solubility. <sup>[7]</sup>
Water	Polar Protic	Very Low	The hydrophobic nature of the aromatic hydrocarbon prevents significant dissolution in water. <sup>[7]</sup>

## Experimental Protocol for Solubility Determination

This section outlines a generalized gravimetric method for determining the solubility of a liquid solute like **1,4-Diethyl-2-methylbenzene** in an organic solvent. This method is a standard approach for generating reliable quantitative solubility data.<sup>[8]</sup>

## Materials and Equipment

- **1,4-Diethyl-2-methylbenzene** (solute)
- Selected organic solvent
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Thermostatic shaker bath or incubator
- Calibrated thermometer
- Glass vials with screw caps (e.g., 20 mL)

- Syringes and syringe filters (PTFE, 0.22  $\mu\text{m}$ )
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed beaker

## Procedure

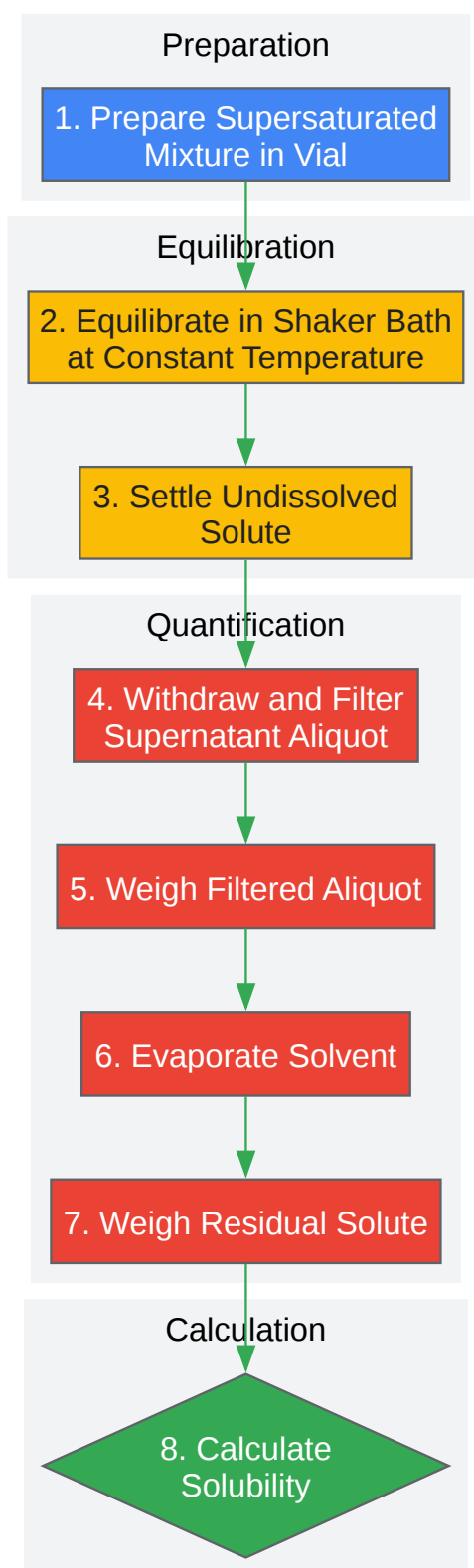
- Preparation of Saturated Solution:
  - Add an excess amount of **1,4-Diethyl-2-methylbenzene** to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is necessary to ensure a saturated solution with undissolved solute present.
  - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
  - Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).
  - Allow the mixture to equilibrate for a minimum of 24-48 hours with continuous agitation. This ensures that the solution reaches saturation equilibrium.
  - Monitor the temperature throughout the process to ensure it remains constant.
- Sample Separation:
  - After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 4 hours to let the undissolved solute settle.
  - Carefully withdraw a precise aliquot (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe to avoid premature precipitation.
  - Immediately pass the aliquot through a syringe filter into a pre-weighed evaporating dish or beaker. This step removes any remaining undissolved micro-particles.
- Quantification:

- Record the exact mass of the filtered solution (aliquot).
- Place the evaporating dish in a fume hood at room temperature or in a vacuum oven at a gentle temperature to slowly evaporate the solvent. The temperature should be kept well below the boiling point of the solute to prevent its loss.
- Once the solvent has completely evaporated, weigh the evaporating dish containing the residual solute.
- Calculation:
  - Mass of solvent: Subtract the final mass of the solute from the total mass of the aliquot.
  - Solubility: Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent, using the following formula:

$$\text{Solubility (g/100g solvent)} = (\text{Mass of Solute} / \text{Mass of Solvent}) \times 100$$

## Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the generalized experimental protocol for determining solubility.



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Caption: Workflow for Gravimetric Solubility Determination.

## Safety and Handling

**1,4-Diethyl-2-methylbenzene** is a flammable liquid and may cause skin and eye irritation.[5] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Keep the compound away from heat, sparks, and open flames.[9][10] In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[10] Dispose of waste according to institutional and local regulations.

This document is intended for informational purposes for qualified professionals and is based on publicly available data as of the date of generation. Users should always consult primary safety data sheets (SDS) and conduct their own risk assessments before handling any chemical.

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